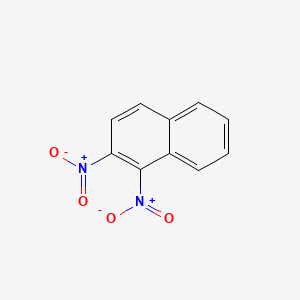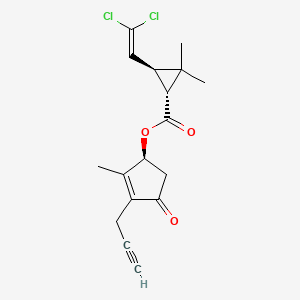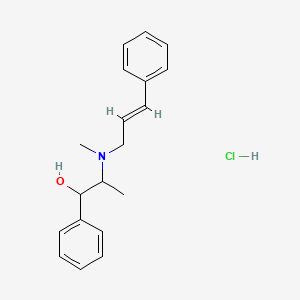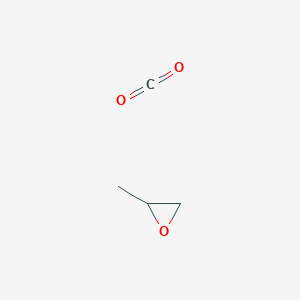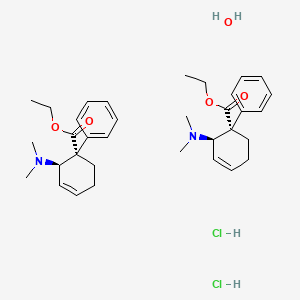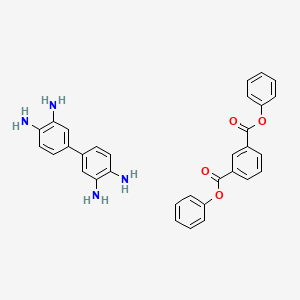
nonadecanoyl-coenzyme A
Vue d'ensemble
Description
Nonadecanoyl-coenzyme A (N-CoA) is a long-chain fatty acid that plays a crucial role in various biological processes. It is an essential component of the fatty acid metabolism pathway, which is responsible for energy production in the human body. N-CoA is synthesized through a complex process that involves several enzymes and biochemical reactions.
Applications De Recherche Scientifique
Coenzyme A in Neurodegeneration and Cardiomyopathy
Neurodegeneration Treatment Strategies : Research has explored the synthesis and characteristics of acetyl-Coenzyme A precursors as potential treatments for neurodegeneration associated with pantothenate kinase deficiency. The study focused on generating Coenzyme A precursors downstream of the defective step in the pathway, offering insights into therapeutic strategies for severe neurodegenerative diseases (Di Meo et al., 2017).
Link to Dilated Cardiomyopathy : Mutations in genes involved in Coenzyme A biosynthesis, such as PPCS (phosphopantothenoylcysteine synthetase), have been linked to autosomal-recessive dilated cardiomyopathy, indicating a crucial role of CoA synthesis in cardiac health. This connection suggests that CoA synthesis pathways may be therapeutic targets for cardiomyopathy (Iuso et al., 2018).
Coenzyme A in Metabolic Pathways and Drug Discovery
Central Metabolic Role and Drug Targets : Coenzyme A plays a central role in the metabolism of fatty acids and other carboxylic acids, highlighting its importance across a wide range of cellular processes. This ubiquity has made CoA biosynthetic pathways targets for antibacterial drug discovery and provided insights into the association of human neurodegenerative disorders with mutations in CoA biosynthesis-related genes. Renewed interest in CoA's roles has spurred research into its genetics, enzymology, and regulation, with implications for treating bacterial infections and neurodegenerative diseases (Leonardi et al., 2005).
Biosynthesis and Enzymology of CoA : Understanding the biosynthesis and enzymology of Coenzyme A has been crucial for developing strategies to manipulate its levels in cells for therapeutic purposes. Studies on CoA's biosynthesis, degradation, and its role as a cofactor in enzymatic reactions have provided a foundation for biotechnological applications, including the development of drugs and enzyme inhibitors that target CoA-related pathways (Strauss, 2010).
Therapeutic and Synthetic Applications
CoA-dependent Reactions in Synthetic Biology : The manipulation of CoA and its derivatives has shown potential in enhancing the production of high-value compounds such as synthetic antibiotics, vitamins, and esters. Innovations in CoA regeneration systems, utilizing polyphosphate as an energy source, demonstrate the versatility of CoA-dependent enzymes in chemical synthesis, opening avenues for more efficient biocatalytic processes (Mordhorst et al., 2017).
CoA in Redox Regulation and Antioxidant Defense : Recent discoveries have highlighted CoA's role beyond metabolism, particularly in redox regulation and cellular defense against oxidative stress. CoA and its derivatives can act as antioxidants and participate in protein CoAlation, a post-translational modification protecting enzymes from oxidative damage and regulating their activity. This novel function of CoA suggests its involvement in maintaining cellular redox homeostasis and protecting cells under stress conditions (Gout, 2019).
Mécanisme D'action
Target of Action
Nonadecanoyl-CoA, also known as Coenzyme A, S-nonadecanoate or Nonadecanoyl coenzyme A, primarily targets the enzyme stearoyl-CoA desaturase . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids.
Mode of Action
Nonadecanoyl-CoA interacts with its target, stearoyl-CoA desaturase, by inhibiting its activity . This interaction results in a decrease in the synthesis of unsaturated fatty acids, which are essential components of cell membranes and also serve as precursors for a variety of bioactive molecules.
Propriétés
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-31(49)68-24-23-42-30(48)21-22-43-38(52)35(51)40(2,3)26-61-67(58,59)64-66(56,57)60-25-29-34(63-65(53,54)55)33(50)39(62-29)47-28-46-32-36(41)44-27-45-37(32)47/h27-29,33-35,39,50-51H,4-26H2,1-3H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)/t29-,33-,34-,35+,39-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZGRUJMWKAJF-ZOUGCNRJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H72N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725130 | |
| Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1048.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
nonadecanoyl-coenzyme A | |
CAS RN |
25045-61-8 | |
| Record name | S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} nonadecanethioate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B6595312.png)

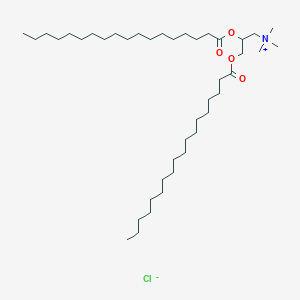
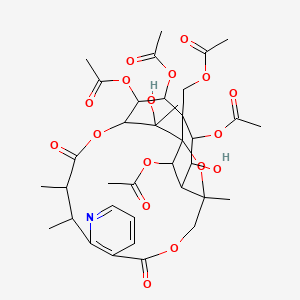
![tert-Butyl 7-oxa-6-thia-5-azaspiro[3.4]octane-5-carboxylate 6,6-dioxide](/img/structure/B6595349.png)


![chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide](/img/structure/B6595369.png)
